(5-Methylisoquinolin-1-yl)methanamine

Description

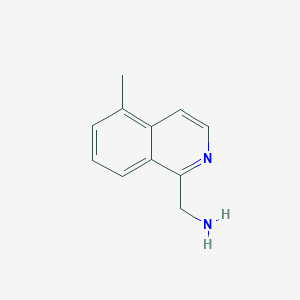

(5-Methylisoquinolin-1-yl)methanamine is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a methyl group at the 5-position and a methanamine (-CH2NH2) group at the 1-position. The methanamine moiety enhances molecular interactions with biological targets, while the methyl group influences lipophilicity and metabolic stability.

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(5-methylisoquinolin-1-yl)methanamine |

InChI |

InChI=1S/C11H12N2/c1-8-3-2-4-10-9(8)5-6-13-11(10)7-12/h2-6H,7,12H2,1H3 |

InChI Key |

YHTNQJZBORULBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN=C(C2=CC=C1)CN |

Origin of Product |

United States |

Chemical Reactions Analysis

Let’s explore the types of reactions that this compound may undergo:

Oxidation and Reduction: Isoquinoline derivatives can be oxidized or reduced under appropriate conditions. Common reagents include potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.

Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions. For instance, it may react with alkyl halides or acyl chlorides.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.

Scientific Research Applications

Researchers have explored various applications of isoquinoline alkaloids, including “(5-Methylisoquinolin-1-yl)methanamine”:

Chemistry: Isoquinoline derivatives serve as building blocks for the synthesis of more complex molecules.

Biology: These compounds may exhibit biological activities, such as enzyme inhibition or receptor binding.

Medicine: Isoquinoline alkaloids have potential therapeutic applications, although further studies are needed to understand their precise mechanisms.

Industry: Their use in the pharmaceutical and agrochemical industries is an area of interest.

Mechanism of Action

The exact mechanism by which “(5-Methylisoquinolin-1-yl)methanamine” exerts its effects remains elusive. It likely interacts with specific molecular targets or pathways, but further research is necessary to elucidate these details.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Methodological Framework

Compound similarity comparisons rely on structural features (e.g., ring systems, substituents) to predict biological activity and physicochemical properties. Isoquinoline derivatives are often compared to benzimidazoles, oxadiazoles, and indole-based compounds due to shared heterocyclic frameworks and functional groups. Dissimilarities in ring electronic properties, steric effects, and substituent positioning significantly alter bioactivity .

Key Analogs and Comparative Analysis

(5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

- Structure : Benzodiazol (benzimidazole) ring with methoxy (-OCH3) at C5, methyl (-CH3) at N1, and methanamine at C2.

- Key Differences: Ring System: Benzodiazol (two nitrogen atoms in a fused benzene ring) vs. isoquinoline (one nitrogen in a bicyclic system). Substituents: Methoxy group enhances polarity but reduces membrane permeability compared to the methyl group in the target compound.

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

- Structure : Oxadiazole ring linked to a 4-methylphenyl group and methanamine.

- Key Differences: Ring System: Oxadiazole (five-membered ring with two nitrogen and one oxygen atom) vs. isoquinoline. Oxadiazoles are more electronegative, influencing binding to electron-deficient targets.

- Applications : Oxadiazoles are common in antimicrobial and anti-inflammatory drug design .

5-Methoxytryptamine

- Structure : Indole ring with methoxy at C5 and ethylamine side chain.

- Key Differences: Ring System: Indole (six-membered benzene fused to five-membered pyrrole) vs. isoquinoline. Indole derivatives interact strongly with serotonin receptors, while isoquinolines may target kinases. Substituents: Ethylamine side chain vs. methanamine; longer chains increase conformational flexibility.

- Applications: Tryptamine analogs are CNS-active (e.g., neurotransmitters), suggesting divergent biological roles compared to isoquinoline-based compounds .

Comparative Data Table

Critical Analysis of Divergences

- Ring Systems: Isoquinoline: Bicyclic structure with π-π stacking capability, suitable for intercalation in DNA or enzyme binding pockets. Benzodiazol/Oxadiazole: Smaller rings with higher electronegativity, favoring interactions with polar residues.

- Substituent Effects :

- Methyl groups enhance metabolic stability but reduce solubility.

- Methoxy groups increase polarity, improving water solubility at the cost of passive diffusion.

- Biological Implications: Isoquinoline derivatives may target kinases (e.g., GSK-3β), while benzodiazols inhibit viral proteases, and oxadiazoles disrupt bacterial membranes .

Biological Activity

(5-Methylisoquinolin-1-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of a methyl group at the 5-position enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit various biological activities:

- Enzyme Inhibition : These compounds can inhibit specific enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor Binding : Isoquinoline derivatives have been shown to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Table 1: Biological Activities of this compound

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including:

- Receptors : It may act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Enzymatic Pathways : The compound could modulate enzymatic activity related to neurotransmitter synthesis or degradation.

Case Studies

Several case studies have explored the pharmacological potential of isoquinoline derivatives:

- Neuropharmacological Effects : A study investigated the effects of this compound on anxiety-like behaviors in animal models. Results indicated significant anxiolytic effects, suggesting its potential as a therapeutic agent for anxiety disorders.

- Antimicrobial Activity : Another case study focused on the antimicrobial properties of this compound against various pathogens. The findings showed that it inhibited the growth of specific bacterial strains, highlighting its potential in developing new antibiotics.

- Cancer Research : Preliminary investigations into the anti-cancer properties of isoquinoline derivatives revealed that they may induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.